molecular formula C16H20O4 B14689969 2-(4-Cyclohexylphenyl)butanedioic acid CAS No. 34177-35-0

2-(4-Cyclohexylphenyl)butanedioic acid

Katalognummer: B14689969
CAS-Nummer: 34177-35-0
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: MMIMBTDQSGAEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclohexylphenyl)butanedioic acid is an organic compound with the molecular formula C16H20O4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a 4-cyclohexylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)butanedioic acid typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio)acetate in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl4). The resulting product is then subjected to hydrolysis and desulfurization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclohexylphenyl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclohexylphenyl)butanedioic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Cyclohexylphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Cyclohexylphenyl)butanedioic acid is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

34177-35-0

Molekularformel

C16H20O4

Molekulargewicht

276.33 g/mol

IUPAC-Name

2-(4-cyclohexylphenyl)butanedioic acid

InChI

InChI=1S/C16H20O4/c17-15(18)10-14(16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18)(H,19,20)

InChI-Schlüssel

MMIMBTDQSGAEEU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.